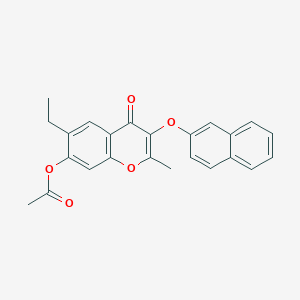
N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylethane-1,2-diamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylethane-1,2-diamine dihydrochloride, commonly known as MDMA, is a synthetic drug that belongs to the class of phenethylamines. MDMA is a psychoactive drug that is widely known for its recreational use as a party drug. However, MDMA has also been extensively studied for its therapeutic potential in treating various psychiatric disorders, including post-traumatic stress disorder (PTSD).
作用机制
MDMA works by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, anxiety, and social behavior. MDMA increases the release of serotonin, which leads to a feeling of euphoria and empathy. Dopamine and norepinephrine are neurotransmitters that regulate reward and arousal. MDMA increases the release of dopamine and norepinephrine, which leads to a feeling of pleasure and increased energy.
Biochemical and Physiological Effects:
MDMA has several biochemical and physiological effects on the body. MDMA increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and vasopressin, which regulate stress and social behavior. MDMA can also cause dehydration and electrolyte imbalances, which can be dangerous in high doses.
实验室实验的优点和局限性
MDMA has several advantages for lab experiments, including its ability to induce a state of heightened empathy and social behavior in animals. MDMA can be used to study the neurobiological mechanisms of social behavior and empathy. However, MDMA also has several limitations for lab experiments, including its potential for abuse and toxicity. Careful dosing and monitoring are necessary to ensure the safety and ethical use of MDMA in lab experiments.
未来方向
There are several future directions for MDMA research, including its potential for treating other psychiatric disorders such as addiction and autism. MDMA may also be used to study the neurobiological mechanisms of social behavior and empathy in humans. Further research is needed to better understand the long-term effects of MDMA use and to develop safer and more effective therapeutic protocols.
合成方法
MDMA is synthesized from safrole, a natural organic compound found in sassafras oil. The synthesis process involves several steps, including isomerization of safrole to isosafrole, oxidation of isosafrole to MDP2P, and reduction of MDP2P to MDMA using reagents such as aluminum amalgam and hydrochloric acid. The synthesis process is complex and requires specialized equipment and expertise.
科学研究应用
MDMA has shown promising results in treating various psychiatric disorders, including N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylethane-1,2-diamine dihydrochloride, anxiety, and depression. MDMA-assisted psychotherapy involves administering a single dose of MDMA to the patient in a controlled setting, followed by psychotherapy sessions. The psychoactive effects of MDMA help patients to overcome their fears and anxieties and engage more effectively in therapy. Several clinical trials have demonstrated the efficacy of MDMA-assisted psychotherapy in treating N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylethane-1,2-diamine dihydrochloride, with up to 80% of patients experiencing significant improvement in symptoms.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N',N'-diethylethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.2ClH/c1-3-16(4-2)8-7-15-10-12-5-6-13-14(9-12)18-11-17-13;;/h5-6,9,15H,3-4,7-8,10-11H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQANQFPCOBDVFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCC1=CC2=C(C=C1)OCO2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-N',N'-diethylethane-1,2-diamine;dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-methoxy-4-[(4-propyl-1-piperazinyl)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6119692.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(4-oxo-4-phenylbutanoyl)-3-piperidinyl]propanamide](/img/structure/B6119701.png)
![methyl 2-[(1-adamantylcarbonyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6119709.png)

![2-{2-[(4-methylphenyl)amino]-1-nitrovinyl}benzo-1,4-quinone](/img/structure/B6119719.png)
![1-(diphenylmethyl)-N-isopropyl-N-[(5-oxo-2-pyrrolidinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6119722.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B6119728.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6119752.png)
![{3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol](/img/structure/B6119756.png)
![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B6119766.png)
![4-(2-fluorobenzyl)-3-{2-[4-(3-methoxypropyl)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6119768.png)
![methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate](/img/structure/B6119775.png)
![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6119779.png)
![N~1~-[1-(4-isobutylbenzyl)-3-piperidinyl]-N~2~-methyl-N~2~-(3-pyridinylmethyl)glycinamide](/img/structure/B6119786.png)